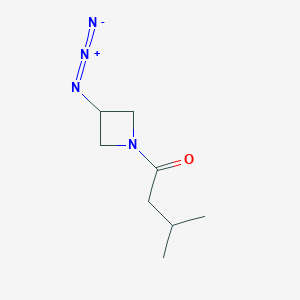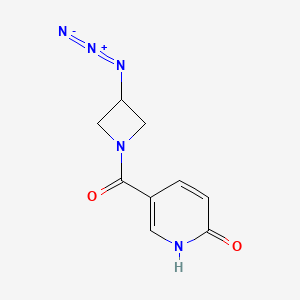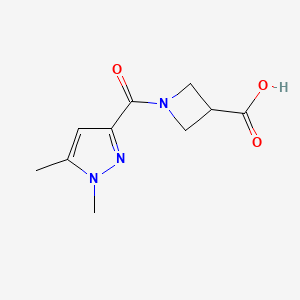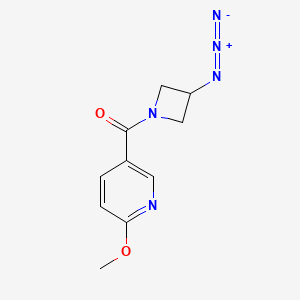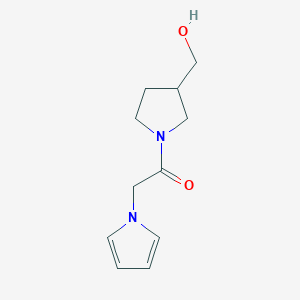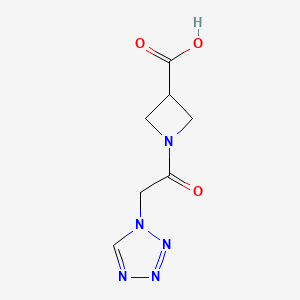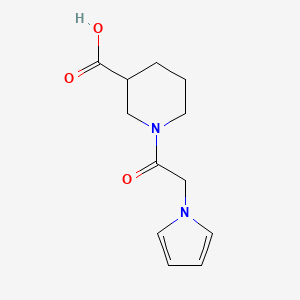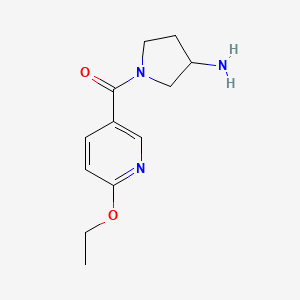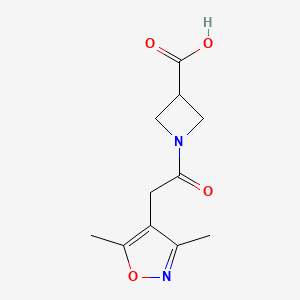
1-(2-(3,5-二甲基异恶唑-4-基)乙酰)氮杂环丁-3-羧酸
描述
科学研究应用
受保护的 3-卤代氮杂环丁的合成
受保护的 3-卤代氮杂环丁(氮杂环丁-3-羧酸衍生物)在药物化学中至关重要。它们是合成高价值氮杂环丁-3-羧酸衍生物的多功能构建块,突出了它们在药物发现和开发过程中的重要性。这些中间体能够合成各种氮杂环丁衍生物,展示了它们在创建具有潜在生物活性的化合物中的用途 (Y. Ji, L. Wojtas, J. Lopchuk,2018).
功能化氮杂环丁-2-和 3-羧酸衍生物的开发
功能化氮杂环-2-和氮杂环丁-3-羧酸衍生物因其在生物应用和折叠体研究中的潜在兴趣而被合成。合成涉及胺化、溴化和环化过程,产生有价值的衍生物,以便进一步功能化。这些衍生物在生物学研究中以及作为折叠体的构建块中具有应用,表明它们在科学研究中的多功能性 (A. Žukauskaitė 等,2011).
单环 β-内酰胺的抗菌潜力
已经合成并评估了含有氮杂环丁单元的单环 β-内酰胺的抗菌活性。这项研究突出了氮杂环丁衍生物对各种细菌菌株的治疗潜力,为开发新的抗菌剂做出了贡献。该研究提供了对构效关系的见解,增强了对如何优化氮杂环丁衍生物的抗菌功效的理解 (Ali Parvez 等,2010).
难以捉摸的腈叶立德中间体的捕获
涉及 3,5-二甲基异恶唑及其光异构化成恶唑的研究证明了难以捉摸的腈叶立德中间体的捕获和表征。这项研究不仅扩展了对涉及异恶唑衍生物的光化学反应的理解,而且还强调了氮杂环丁和异恶唑衍生物在探索光化学途径中的用途。此类研究是有机化学和光化学领域的基础,提供了对反应机理和开发光响应材料的潜力的见解 (Cláudio M. Nunes 等,2013).
作用机制
Target of Action
The primary target of 1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)azetidine-3-carboxylic acid is the bromodomain-containing proteins , specifically BRD2(1) and BRD4(1) . These proteins are part of the bromodomain and extra C-terminal domain (BET) family and play a crucial role in the epigenetic regulation of gene transcription .
Mode of Action
1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)azetidine-3-carboxylic acid acts as an acetyl-lysine-mimetic bromodomain ligand . It displaces acetylated histone-mimicking peptides from bromodomains, thereby inhibiting the interaction between bromodomains and acetylated lysines . This interaction is vital for the reading of the histone-acetylation code, a key component in the epigenetic regulation of gene transcription .
Biochemical Pathways
The compound’s action affects the histone lysine acetylation pathway . This pathway involves the dynamic interplay of acetyltransferase (HAT) and deacetylase (HDAC) enzymes, which regulate lysine acetylation on histones and other proteins . By inhibiting the interaction between bromodomains and acetylated lysines, the compound disrupts this pathway, potentially leading to changes in gene transcription .
Result of Action
The inhibition of the interaction between bromodomains and acetylated lysines by 1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)azetidine-3-carboxylic acid can lead to antiproliferative and anti-inflammatory properties . This is due to the disruption of the histone lysine acetylation pathway, which plays a significant role in the regulation of gene transcription .
安全和危害
The safety and hazards associated with this compound depend on its physical and chemical properties. Unfortunately, the specific details about the safety and hazards of this compound are not available in the search results.
未来方向
属性
IUPAC Name |
1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-6-9(7(2)17-12-6)3-10(14)13-4-8(5-13)11(15)16/h8H,3-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLXFRRHMAXWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


